molecular formula C5H10O2 B1345630 2-Hydroxytetrahydropyran CAS No. 694-54-2

2-Hydroxytetrahydropyran

Cat. No.: B1345630
CAS No.: 694-54-2
M. Wt: 102.13 g/mol
InChI Key: CELWCAITJAEQNL-UHFFFAOYSA-N
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Description

2-Hydroxytetrahydropyran is an organic compound with the molecular formula C5H10O2 It is a six-membered ring structure containing an oxygen atom and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxytetrahydropyran can be synthesized through several methods. One common approach involves the ring-opening tautomerization of furfural, followed by hydrogenation. This process yields 1,5-pentanediol, with this compound as a key intermediate . Another method involves the reductive amination of biomass-derived dihydropyran over hydroxylapatite nanorod supported nickel catalysts, which efficiently produces 5-amino-1-pentanol .

Industrial Production Methods

Industrial production of this compound typically involves the use of biomass-derived feedstocks. The process includes dehydration/hydration, ring-opening tautomerization, and hydrogenation reactions. This method is economically viable and environmentally friendly, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxytetrahydropyran undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 5-hydroxypentanal.

    Reduction: It can be reduced to produce 1,5-pentanediol.

    Substitution: It can undergo substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation reactions typically use catalysts such as nickel, palladium, or platinum.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

    Oxidation: 5-Hydroxypentanal

    Reduction: 1,5-Pentanediol

    Substitution: Various substituted tetrahydropyran derivatives

Scientific Research Applications

2-Hydroxytetrahydropyran has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxytetrahydropyran involves its ability to undergo ring-opening tautomerization to form 5-hydroxypentanal. This intermediate can then participate in various chemical reactions, such as hydrogenation or reductive amination, to produce valuable products like 1,5-pentanediol or 5-amino-1-pentanol . The molecular targets and pathways involved in these reactions are primarily related to the catalytic activity of the reagents used.

Comparison with Similar Compounds

2-Hydroxytetrahydropyran can be compared with other similar compounds, such as:

    Tetrahydrofuran: A five-membered ring ether with similar reactivity but different ring size.

    Tetrahydropyran: A six-membered ring ether without the hydroxyl group.

    2-Hydroxytetrahydrofuran: A five-membered ring structure with a hydroxyl group.

The uniqueness of this compound lies in its six-membered ring structure with both an oxygen atom and a hydroxyl group, which imparts distinct reactivity and versatility in chemical synthesis.

Biological Activity

2-Hydroxytetrahydropyran (2-HYTHP) is a cyclic ether that has garnered interest in various fields, particularly due to its potential biological activities. This article reviews the biological activity of 2-HYTHP, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

2-HYTHP is derived from tetrahydropyran and has been synthesized through various methods, including reactions involving sodium methylate in methanol under controlled conditions . Its structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Antioxidant Activity

Research indicates that 2-HYTHP exhibits significant antioxidant properties. A study utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate its capacity to scavenge free radicals. The results showed that 2-HYTHP demonstrated a high percentage of inhibition, comparable to standard antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have assessed the anti-inflammatory effects of 2-HYTHP. Utilizing the protein denaturation bioassay, various concentrations of bacterial metabolites containing 2-HYTHP were tested. The findings revealed substantial anti-inflammatory activity, with inhibition rates reaching up to 99% .

Antidiabetic Properties

The compound has also been evaluated for its antidiabetic potential. In a study involving metabolites from Bacillus species, 2-HYTHP was part of a complex mixture that exhibited an impressive anti-diabetic activity of approximately 84.66% . This suggests that 2-HYTHP may contribute to the management of diabetes through multiple pathways.

The biological activities of 2-HYTHP can be attributed to its ability to modulate oxidative stress and inflammation. The compound's structure allows it to interact with various biological targets, potentially influencing signaling pathways related to oxidative stress and inflammatory responses.

Case Studies and Research Findings

  • GC-MS Profiling : A study conducted GC-MS profiling on metabolites from Bacillus spp., identifying 29 compounds, including 2-HYTHP. The metabolites were tested for their biological activities, revealing significant inhibitory effects across various assays .
  • In Silico Studies : Computational studies have suggested that derivatives of 2-HYTHP may possess anticancer properties, indicating its potential role in drug design against specific cancer types .
  • Reactivity in Chemical Transformations : Research has shown that 2-HYTHP serves as a key intermediate in the production of other valuable compounds, including 1,5-pentanediol (PDO), through hydrogenation reactions . This highlights its importance not only in biological contexts but also in industrial applications.

Summary Table of Biological Activities

Activity Type Assay Method Inhibition Rate
AntioxidantDPPH AssayHigh (Exact % TBD)
Anti-inflammatoryProtein Denaturation BioassayUp to 99%
AntidiabeticMetabolite Assay84.66%

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-hydroxytetrahydropyran (2HTHP) from biomass-derived precursors?

  • Methodological Answer : A three-step catalytic pathway is widely used:

Hydrogenation : Furfural (FUR) is hydrogenated to tetrahydrofurfuryl alcohol (THFA) using Ni/SiO₂ (94% yield) .

Dehydration : THFA undergoes dehydration over γ-Al₂O₃ to form dihydropyran (DHP, 90% yield) .

Hydration : DHP is hydrated to 2HTHP (100% yield) under catalyst-free conditions at 343–403 K .

  • Key Considerations : Temperature control during hydration is critical to avoid dimerization. Catalyst selection (e.g., γ-Al₂O₃ acidity) influences dehydration efficiency .

Q. How can spectroscopic techniques characterize 2HTHP’s structure and stability?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Detects intramolecular hydrogen bonding (e.g., O–H···O interactions) in nonpolar solvents, as shown in analogous studies on 3-hydroxytetrahydropyran .
  • NMR Spectroscopy : Distinguishes axial vs. equatorial conformers via coupling constants and chemical shifts. Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects equilibrium .
  • Computational Analysis : Density Functional Theory (DFT) predicts conformational stability and hydrogen-bond strength .

Advanced Research Questions

Q. What factors influence the chemoselectivity of catalytic transformations involving 2HTHP?

  • Methodological Answer :

  • Catalyst Design : Supported Ni catalysts (e.g., Ni/Al₂O₃) enable reductive amination of 2HTHP to 5-amino-1-pentanol with >90% selectivity. Surface acidity and metal dispersion are critical .
  • Reaction Conditions : Low H₂ pressure (1–3 MPa) minimizes over-reduction, while higher temperatures favor C–N bond formation .
  • Substrate Purity : Trace dimers in 2HTHP feedstock can divert reaction pathways, requiring rigorous purification (e.g., distillation) .

Q. How do solvent polarity and temperature affect the conformational equilibrium of 2HTHP?

  • Methodological Answer :

  • Solvent Effects : In polar solvents (e.g., water), the equatorial conformer dominates due to dipole stabilization. In nonpolar solvents (e.g., hexane), the axial conformer is favored via intramolecular O–H···O hydrogen bonding .
  • Temperature Dependence : Elevated temperatures destabilize hydrogen-bonded axial conformers, shifting equilibrium toward equatorial forms. This impacts reactivity in nucleophilic substitutions .

Q. What analytical methods are effective in monitoring 2HTHP during reaction processes?

  • Methodological Answer :

  • In Situ DRIFT Spectroscopy : Tracks surface intermediates during dehydration/hydration on γ-Al₂O₃, identifying key adsorption bands for 2HTHP (e.g., 1650 cm⁻¹ for C=O) .
  • GC-MS/HPLC : Quantifies 2HTHP and by-products (e.g., dimers) using calibration curves. Internal standards (e.g., dodecane) improve accuracy .
  • Kinetic Isotope Effects (KIE) : Deuterated 2HTHP (2HTHP-d₁) reveals rate-determining steps in acid-catalyzed reactions .

Q. Data Contradictions and Resolution

Q. How can conflicting reports on 2HTHP dimerization pathways be resolved?

  • Analysis :

  • Contradiction : Some studies report spontaneous dimerization at 298 K , while others observe stability up to 343 K .
  • Resolution : Dimerization is concentration-dependent. Dilute solutions (<0.1 M) in aprotic solvents (e.g., THF) suppress dimer formation, whereas concentrated batches favor it .
    • Experimental Design : Use kinetic trapping (e.g., rapid quenching) or flow chemistry to isolate intermediates .

Properties

IUPAC Name

oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-5-3-1-2-4-7-5/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELWCAITJAEQNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80972014
Record name Oxan-2-ol
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Molecular Weight

102.13 g/mol
Source PubChem
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CAS No.

694-54-2, 56573-79-6
Record name 2-Hydroxytetrahydropyran
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Record name 2-Hydroxytetrahydropyran
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Record name Oxan-2-ol
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Record name Oxanol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Hydroxytetrahydropyran
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